4-bromo-1-cyclopentyl-1H-pyrazol-5-amine
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Overview
Description
4-bromo-1-cyclopentyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C₈H₁₂BrN₃ and a molecular weight of 230.11 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
The synthesis of 4-bromo-1-cyclopentyl-1H-pyrazol-5-amine can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction involving 3-oxo-3-cyclopentyl propionitrile and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to yield the desired pyrazole . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-bromo-1-cyclopentyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using appropriate reagents. For example, it can react with nucleophiles to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-bromo-1-cyclopentyl-1H-pyrazol-5-amine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 4-bromo-1-cyclopentyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it has been reported to inhibit oxidative phosphorylation and calcium uptake in biological systems . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-bromo-1-cyclopentyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:
4-bromo-1-cyclopentyl-1H-pyrazol-3-amine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
4-bromopyrazole: A simpler derivative used in various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and development.
Properties
Molecular Formula |
C8H12BrN3 |
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Molecular Weight |
230.11 g/mol |
IUPAC Name |
4-bromo-2-cyclopentylpyrazol-3-amine |
InChI |
InChI=1S/C8H12BrN3/c9-7-5-11-12(8(7)10)6-3-1-2-4-6/h5-6H,1-4,10H2 |
InChI Key |
UOFBNMHPGOUQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)Br)N |
Origin of Product |
United States |
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